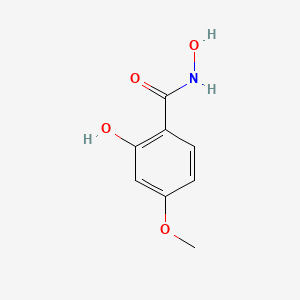

N,2-dihydroxy-4-methoxybenzamide

描述

Historical Context and Discovery within Benzamide (B126) Chemistry Research

While the specific discovery of N,2-dihydroxy-4-methoxybenzamide is not prominently documented in seminal historical accounts of medicinal chemistry, its conceptual origins can be traced to the extensive research on benzamide derivatives. The benzamide moiety has long been recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a vast library of substituted benzamides with a wide array of pharmacological activities. The synthesis of this compound and its analogues is a logical progression in the exploration of this chemical space, driven by the desire to create novel compounds with enhanced or unique therapeutic properties.

This compound as a Benzohydroxamic Acid Analogue

This compound is classified as a benzohydroxamic acid analogue. This classification is based on its core structure, which features a hydroxamic acid functional group (-CONHOH) attached to a substituted benzene (B151609) ring. A related compound, N-Hydroxy-4-methoxybenzamide, also known as p-Anisohydroxamic acid, is a derivative of benzohydroxamic acid with a methoxy (B1213986) group at the para position of the benzene ring. ontosight.ai The defining characteristic of hydroxamic acids is their ability to chelate metal ions, a property that underpins many of their biological activities. acs.orgnih.gov

Significance of Hydroxamic Acid and Benzamide Scaffolds in Medicinal Chemistry Research

The hydroxamic acid and benzamide scaffolds are of profound importance in the field of medicinal chemistry, each contributing unique and valuable properties to the design of new drugs.

The hydroxamic acid moiety is a key pharmacophore in a variety of therapeutic agents. journalagent.com Its ability to form strong complexes with metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), makes it an effective inhibitor of metalloenzymes. acs.orgnih.gov This has been successfully exploited in the development of several approved drugs. For instance, three hydroxamic acid-based histone deacetylase (HDAC) inhibitors—Belinostat, Panobinostat, and Vorinostat—are used in cancer therapy. acs.org Hydroxamic acids have also been investigated for their potential as inhibitors of other metalloenzymes like matrix metalloproteinases (MMPs) and urease. journalagent.comnih.gov

The benzamide scaffold is another cornerstone of drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.gov The versatility of the benzamide structure allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This has led to the development of numerous clinically successful drugs across different therapeutic areas. The benzimidazole (B57391) scaffold, a related heterocyclic system, is also considered a privileged structure in drug design due to its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov

Overview of Current Research Trajectories for this compound and Closely Related Structures

Current research efforts are focused on exploring the therapeutic potential of this compound and its analogues, primarily in the context of cancer. A recent study detailed the design, synthesis, and biological evaluation of novel N-substituted benzimidazole carboxamides, including a derivative of this compound. nih.gov

In this study, the antiproliferative activity of these compounds was tested against several cancer cell lines. Specifically, the 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the N atom of the benzimidazole core demonstrated selective activity against the MCF-7 breast cancer cell line. nih.gov This highlights the potential of this particular substitution pattern for developing new anticancer agents. The research also underscores the importance of the substitution on the benzimidazole nitrogen in influencing biological activity, with an isobutyl-substituted derivative showing potent, non-selective antiproliferative effects. nih.gov These findings suggest that further structural modifications could lead to the discovery of more potent and selective drug candidates.

Structure

3D Structure

属性

IUPAC Name |

N,2-dihydroxy-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSCRLXHIORANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436312 | |

| Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90222-58-5 | |

| Record name | 2-Hydroxy-4-methoxyphenylhydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of N,2 Dihydroxy 4 Methoxybenzamide

Direct Synthetic Routes for N,2-dihydroxy-4-methoxybenzamide

The direct synthesis of this compound is not extensively documented in publicly available literature. However, a plausible multi-step reaction pathway can be proposed based on established organic synthesis principles and the preparation of structurally related compounds.

Multi-step Reaction Pathways and Optimization

A feasible synthetic route to this compound could commence from the commercially available precursor, 2,4-dihydroxybenzoic acid. The synthesis would likely involve the following key steps:

Selective Methylation: The first step would be the selective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzoic acid to yield 2-hydroxy-4-methoxybenzoic acid. This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a mild base to favor methylation at the more acidic 4-OH group. chemicalbook.comgoogle.com Optimization of this step would involve careful control of stoichiometry and reaction conditions to minimize the formation of the di-methylated byproduct.

Activation of the Carboxylic Acid: The resulting 2-hydroxy-4-methoxybenzoic acid would then need its carboxylic acid group activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

Amidation: The activated acyl chloride could then be reacted with hydroxylamine (B1172632) (NH₂OH) to form the desired this compound. This reaction is typically carried out at low temperatures to control reactivity.

An alternative approach could involve the direct amidation of methyl 2-hydroxy-4-methoxybenzoate with hydroxylamine. This would bypass the need for the activation of the carboxylic acid.

Optimization of these pathways would focus on maximizing the yield of each step while minimizing side reactions. This would involve a systematic study of solvents, reaction times, temperatures, and the choice of reagents.

Precursor Chemistry and Reaction Conditions Analysis

The primary precursor for the proposed synthesis is 2,4-dihydroxybenzoic acid , a readily available starting material. The key intermediate is 2-hydroxy-4-methoxybenzoic acid , also known as 4-methoxysalicylic acid. sigmaaldrich.com The synthesis of this intermediate from 2,4-dihydroxybenzaldehyde (B120756) has been reported, involving methylation with dimethyl sulfate and potassium carbonate in acetone. chemicalbook.com

The reaction conditions for each step are critical for the successful synthesis of the target compound.

| Step | Reagents and Conditions | Precursor | Product |

| Selective Methylation | Dimethyl sulfate, K₂CO₃, Acetone, Reflux | 2,4-Dihydroxybenzoic acid | 2-Hydroxy-4-methoxybenzoic acid |

| Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride, Anhydrous solvent (e.g., DCM, THF) | 2-Hydroxy-4-methoxybenzoic acid | 2-Hydroxy-4-methoxybenzoyl chloride |

| Amidation | Hydroxylamine (NH₂OH), Base (e.g., Pyridine), Low temperature | 2-Hydroxy-4-methoxybenzoyl chloride | This compound |

Synthesis of this compound Analogs and Derivatives

The core structure of hydroxy/methoxybenzamide serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications.

Design and Synthesis of Schiff Base Derivatives Incorporating the 2-hydroxy-4-methoxybenzamide Moiety

Schiff base derivatives of 2-hydroxy-4-methoxybenzamide are of interest due to their wide range of biological activities. A common synthetic route involves the condensation of a hydrazide derivative with an appropriate aldehyde or ketone.

A series of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzohydrazide (B1586396) have been designed and synthesized. chemicalbook.comnih.gov The synthesis starts with the preparation of 2-hydroxy-4-methoxybenzohydrazide from the corresponding methyl ester and hydrazine (B178648) hydrate (B1144303). This hydrazide is then reacted with various substituted benzaldehydes in the presence of a catalytic amount of acetic acid in a suitable solvent like ethanol (B145695) to yield the target Schiff bases. chemicalbook.com

The general reaction scheme is as follows:

Step 1: Hydrazide Formation: Methyl 2-hydroxy-4-methoxybenzoate is refluxed with hydrazine hydrate in methanol.

Step 2: Schiff Base Formation: 2-hydroxy-4-methoxybenzohydrazide is condensed with a substituted aldehyde in ethanol. google.com

The reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with hydrazides like isonicotinic acid hydrazide and nicotinic acid hydrazide also yields o-hydroxy Schiff bases. google.com

| Reactant 1 | Reactant 2 | Product Type |

| 2-hydroxy-4-methoxybenzohydrazide | Substituted Aldehydes | Schiff Base Derivatives |

| 2-hydroxy-4-methoxybenzaldehyde | Isonicotinic acid hydrazide | o-hydroxy Schiff base |

| 2-hydroxy-4-methoxybenzaldehyde | Nicotinic acid hydrazide | o-hydroxy Schiff base |

Synthesis of Thiadiazole-Containing Methoxybenzamide Derivatives

Thiadiazole moieties are often incorporated into pharmacologically active molecules. The synthesis of thiadiazole-containing methoxybenzamide derivatives has been reported through the reaction of methoxybenzoyl chlorides with an amino-substituted thiadiazole. mdpi.comnih.gov

In a typical procedure, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) is reacted with 2-methoxy, 3-methoxy, or 4-methoxybenzoyl chloride in toluene (B28343) under reflux. mdpi.comnih.gov This reaction yields N-(5-mercapto-1,3,4-thiadiazol-2-yl)methoxybenzamides.

The general reaction involves:

Reactants: 5-amino-1,3,4-thiadiazole-2-thiol and a methoxybenzoyl chloride (ortho, meta, or para).

Solvent and Conditions: Toluene, reflux.

Product: N-(5-mercapto-1,3,4-thiadiazol-2-yl)methoxybenzamide.

The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.comnih.gov

Preparation of Benzimidazole-Derived Carboxamides with Hydroxy/Methoxybenzamide Units

Benzimidazole-derived carboxamides incorporating hydroxy/methoxybenzamide units have been synthesized and evaluated for their biological activities. chemicalbook.comresearchgate.net The synthesis generally involves a coupling reaction between a substituted benzoic acid and an aminobenzimidazole, followed by deprotection if necessary.

A reported method describes the synthesis of N-substituted benzimidazole (B57391) carboxamides where the hydroxy-substituted benzamides are obtained by the removal of methoxy (B1213986) protecting groups using boron tribromide (BBr₃) in dichloromethane (B109758) at low temperatures. chemicalbook.com

The key steps in the synthesis are:

Preparation of Precursors: Methoxy-substituted benzimidazole-derived benzamides are prepared according to previously published procedures. chemicalbook.com

Deprotection/Demethylation: The methoxy groups are removed using BBr₃ in dry dichloromethane at -78 °C to yield the corresponding hydroxy-substituted benzamides. The yields for this deprotection step can be low due to the formation of byproducts. chemicalbook.com

Coupling Reaction: Alternatively, benzyl-protected hydroxybenzoic acids can be coupled with N-substituted 2-aminobenzimidazoles using coupling agents like EDC·HCl and HOBt. chemicalbook.com

Final Deprotection: The benzyl (B1604629) protecting groups are then removed by catalytic hydrogenation to yield the final hydroxy-substituted benzimidazole carboxamides. chemicalbook.com

| Precursor | Reagents | Key Transformation |

| Methoxy-substituted benzimidazole benzamide (B126) | BBr₃, CH₂Cl₂ | Demethylation to hydroxyl group |

| Benzyl-protected hydroxybenzoic acid + N-substituted 2-aminobenzimidazole | EDC·HCl, HOBt | Amide bond formation |

| Benzyl-protected benzimidazole carboxamide | H₂/Pd-C, Methanol | Removal of benzyl protecting group |

Strategies for Incorporating Additional Heterocyclic or Alicyclic Scaffolds

The core structure of this compound can be modified to include additional ring systems, such as heterocyclic or alicyclic scaffolds, to explore new chemical space and potentially modulate biological activity. These modifications typically involve the reaction of a suitably functionalized benzoic acid or benzoyl chloride with an amine-containing heterocyclic or alicyclic fragment.

One common strategy involves the coupling of a substituted benzoic acid with an amino-heterocycle. For instance, N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide has been synthesized by reacting the corresponding methoxy-substituted precursor with an aminobenzimidazole. mdpi.com The removal of methoxy protecting groups using reagents like boron tribromide (BBr3) can then yield the desired dihydroxy-methoxybenzamide derivative. mdpi.com Similarly, other heterocyclic systems, such as 1,2,4-oxadiazoles, have been incorporated into benzamide structures. nih.gov This often involves a multi-step synthesis starting from a substituted benzoic acid, which is converted to a nitrile, then to an amidoxime, and finally cyclized with an appropriate acyl chloride to form the 1,2,4-oxadiazole (B8745197) ring linked to the benzamide moiety. nih.gov

The incorporation of alicyclic scaffolds is generally achieved through the amidation of a benzoic acid derivative with a cyclic amine. For example, piperidine, morpholine, or pyrrolidine (B122466) can be reacted with a substituted benzoic acid to form the corresponding benzamide derivatives. nih.gov This reaction can be facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride or using coupling agents. nih.govyoutube.com

The following table summarizes various synthetic strategies for incorporating heterocyclic and alicyclic scaffolds onto a benzamide core.

| Scaffold Type | Synthetic Strategy | Key Reagents and Conditions | Resulting Moiety |

| Heterocyclic | |||

| Benzimidazole | Coupling of a substituted benzoic acid with an aminobenzimidazole, followed by deprotection. | Boron tribromide (BBr3) for demethylation. | N-Benzimidazolyl-benzamide |

| 1,2,4-Oxadiazole | Cyclization of an N'-hydroxycarbamimidoyl benzoate (B1203000) intermediate with an acyl chloride. | NH2OH•HCl, 3,6-dichloropicolinoyl chloride, reflux. | Pyridine-linked 1,2,4-oxadiazole-substituted benzamide |

| Alicyclic | |||

| Piperidine | Amidation of a substituted benzoic acid with piperidine. | N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) as an activating agent. | 1-(Substituted-benzoyl)piperidine |

| Morpholine | Reaction of a substituted benzoic acid with morpholine. | Formation of an acid chloride followed by amidation. | 4-(Substituted-benzoyl)morpholine |

| Pyrrolidine | Condensation of a substituted benzoic acid with pyrrolidine. | Use of coupling agents to facilitate amide bond formation. | 1-(Substituted-benzoyl)pyrrolidine |

Biosynthetic Investigations of Related Natural Products Containing Dihydroxy-Methoxybenzamide Motifs

The biosynthesis of natural products containing a dihydroxy-methoxybenzamide motif, while not extensively detailed for simple structures, can be inferred from studies on the biosynthesis of more complex benzamide-containing natural products. Benzamide itself is a naturally occurring alkaloid found in plants like Berberis pruinosa. wikipedia.org The biosynthesis of such compounds generally involves the modification of primary metabolites, often amino acids, through a series of enzymatic reactions.

The formation of the benzamide core in natural products is thought to originate from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine and L-tyrosine. These precursors can undergo a series of transformations, including hydroxylations, methylations, and ultimately, the formation of the amide bond. The enzymes involved in these steps are typically oxidoreductases (like cytochrome P450 monooxygenases for hydroxylation), methyltransferases (using S-adenosyl methionine as a methyl donor), and enzymes capable of forming amide bonds, which can include ligases or transferases.

For more complex structures like the bengamides, which are polyketide-peptide hybrid natural products, the biosynthesis is even more intricate, involving large multi-domain enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). acs.org While not directly a dihydroxy-methoxybenzamide, the principles of enzymatic assembly and modification are relevant.

Investigations into the biosynthesis of other complex alkaloids often reveal a series of key enzymatic steps that could be analogous to the formation of a dihydroxy-methoxybenzamide moiety. These steps can be reconstituted in heterologous hosts like Nicotiana benthamiana to produce new-to-nature analogs. mpg.de

The table below outlines key enzymatic reactions that are likely involved in the biosynthesis of natural products containing a substituted benzamide core.

| Enzymatic Reaction | Enzyme Class | Precursor(s) | Function |

| Aromatic Hydroxylation | Cytochrome P450 Monooxygenases | Aromatic amino acids (e.g., L-Phenylalanine) or benzoic acid derivatives | Introduction of hydroxyl groups onto the aromatic ring. |

| O-Methylation | Methyltransferases | Hydroxylated aromatic intermediates, S-adenosyl methionine (SAM) | Transfer of a methyl group to a hydroxyl function, forming a methoxy group. |

| Amide Bond Formation | Amide Synthetases / Ligases | A substituted benzoic acid (or its CoA-ester) and an amine source (e.g., ammonia, amino acid) | Catalyzes the formation of the amide bond to complete the benzamide structure. |

| Decarboxylation | Decarboxylases | Amino acids | Removal of a carboxyl group, which can be a key step in the formation of the amine component for more complex amides. nih.gov |

Elucidation of Biological Activities and Molecular Mechanisms of N,2 Dihydroxy 4 Methoxybenzamide

Enzyme Inhibition Studies

There is currently no available research detailing the inhibitory effects of N,2-dihydroxy-4-methoxybenzamide on the tyrosinase enzyme. Studies on other benzamide (B126) and hydroxamic acid derivatives have explored their potential as tyrosinase inhibitors, often investigating their kinetic mechanisms and interactions with the enzyme's active site. However, specific kinetic data, such as IC50 values or the mode of inhibition (e.g., competitive, non-competitive), for this compound have not been documented.

The potential of this compound as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate metabolism, has not been investigated in published studies. The field of alpha-glucosidase inhibition is populated with research on various natural and synthetic compounds, but this specific benzamide derivative is not among them.

Similarly, there is a lack of scientific literature concerning the effects of this compound on urease activity. Urease inhibitors are of interest for their potential applications in medicine and agriculture, and while various chemical scaffolds are being explored, the inhibitory properties of this compound have not been reported.

No studies have been found that evaluate this compound as an inhibitor of catechol-O-methyltransferase (COMT), an important enzyme in the metabolism of catecholamines. The development of COMT inhibitors is a key area of research, particularly for the treatment of Parkinson's disease, but this compound has not been a subject of such investigations.

The role of this compound in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, is also uncharacterized. While many natural and synthetic compounds are being studied for their ability to activate AMPK, no such research has been published for this compound.

Broader searches for any documented biological activity or enzyme targets of this compound have also failed to produce specific findings. Its molecular structure, featuring dihydroxy and methoxybenzamide moieties, suggests potential for various biological interactions, but these have yet to be experimentally determined and reported in scientific literature.

Antimicrobial Activity Spectrum and Mechanisms

There is no specific information available in the reviewed literature concerning the direct antimicrobial activities of this compound.

Antibacterial Efficacy and Cellular Targets

No studies detailing the antibacterial efficacy or cellular targets of this compound were found.

Antifungal Effects and Mechanisms

Direct research on the antifungal effects of this compound is not present in the available literature.

Antiviral Properties and Cellular Interactions

No data regarding the antiviral properties or cellular interactions of this compound could be located in the searched scientific databases.

Antiproliferative and Anti-Invasive Research

While direct studies on this compound are absent, research on related substituted benzamide structures provides some insight into potential areas of investigation.

In Vitro Cellular Proliferation Modulation in Cancer Cell Lines (e.g., MDA-MB-231, HCT 116, MCF-7, HepG2, A549)

Studies on derivatives of this compound have shown selective antiproliferative activity. For instance, a 2-hydroxy-4-methoxy-substituted derivative incorporating a methyl group on the N-atom of a benzimidazole (B57391) core demonstrated selective activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.1 µM. nih.gov Another derivative with an isobutyl chain on the N-atom of the benzimidazole nucleus showed more pronounced antiproliferative activity against a range of cell lines, with IC₅₀ values between 2.2 and 4.4 µM. nih.gov A different 2-hydroxy-substituted derivative was found to be active against HCT 116 (IC₅₀ = 3.7 µM) and MCF-7 (IC₅₀ = 1.2 µM) cell lines. nih.gov

It is important to reiterate that these findings pertain to more complex derivatives and not to the parent compound this compound itself.

Table 1: In Vitro Antiproliferative Activity of Related Benzamide Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-hydroxy-4-methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide | MCF-7 | 3.1 | nih.gov |

| N-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide | Various | 2.2 - 4.4 | nih.gov |

| 2-hydroxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide | HCT 116 | 3.7 | nih.gov |

| MCF-7 | 1.2 | nih.gov |

Mechanistic Aspects of Antiproliferative Action (e.g., Apoptosis Induction)

No studies were identified that investigated the mechanistic aspects of antiproliferative action, such as the induction of apoptosis, for this compound. Research on a related benzophenone (B1666685) compound, 2,4′,6-trihydroxy-4-methoxybenzophenone, has shown that it can induce apoptosis in HT-29 colon cancer cells by upregulating proteins such as PUMA, Bak, Bcl-2, and Mcl-1, and causing cell cycle arrest in the G0/G1 phase. mdpi.com However, due to structural differences, these mechanisms cannot be attributed to this compound.

Anti-Invasive Action in Cellular Models

Currently, there is a lack of specific studies investigating the anti-invasive properties of this compound in cellular models. However, research on other benzamide derivatives has indicated potential anti-cancer and anti-proliferative activities. For instance, certain N-substituted benzimidazole carboxamides have been evaluated for their antiproliferative effects against various cancer cell lines. nih.gov One derivative, a 2-hydroxy-4-methoxy-substituted compound with a methyl group on the benzimidazole core, demonstrated selective activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.1 µM. nih.gov Another related compound, a 2,4-dihydroxy-substituted derivative, also showed selective activity against the same cell line with an IC₅₀ of 8.7 µM. nih.gov These findings suggest that the hydroxylation and methoxylation patterns on the benzamide ring can be important for anti-proliferative efficacy.

| Compound | Cell Line | IC₅₀ (µM) |

| 2-hydroxy-4-methoxy-substituted N-benzimidazole carboxamide (methylated) | MCF-7 | 3.1 |

| 2,4-dihydroxy-substituted N-benzimidazole carboxamide (methylated) | MCF-7 | 8.7 |

This table presents data for structurally related N-benzimidazole carboxamides to provide context on potential anti-proliferative activities.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Direct experimental data on the antioxidant capacity of this compound is limited. However, the phenolic hydroxyl groups in its structure are characteristic features of many antioxidant compounds. Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.gov The presence of both hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring is known to influence antioxidant activity. nih.gov

Studies on other amino-substituted benzamides have explored their antioxidant potential. For example, the reducing power of certain trihydroxy-substituted and 2-hydroxy-4-methoxy derivatives has been investigated, showing that these substitutions can contribute to antioxidant effects. acs.org The antioxidant mechanisms of such compounds are often evaluated through assays like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric ion reducing antioxidant power (FRAP) assay. nih.gov The process of neutralizing free radicals can occur through mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov

Anti-Inflammatory Modulatory Effects

There are no specific studies detailing the anti-inflammatory effects of this compound. However, compounds with similar structural features, such as dihydroxybenzaldehydes, have been shown to possess anti-inflammatory properties. For example, 3,4-dihydroxybenzaldehyde (B13553) has been found to decrease the levels of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-treated microglial cells. nih.gov Similarly, 2,4-dihydroxybenzaldehyde (B120756) has demonstrated anti-inflammatory activities by suppressing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.org

The anti-inflammatory potential of benzamide derivatives is also an active area of research. Some N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of COX-2 and topoisomerase I, targeting both inflammation and tumor progression. nih.gov These compounds have been shown to suppress the activation of the NF-κB pathway in cancer cells. nih.gov

| Compound | Model System | Effects |

| 3,4-dihydroxybenzaldehyde | LPS-treated BV2 microglial cells | Decreased TNF-α, IL-1β, IL-6 |

| 2,4-dihydroxybenzaldehyde | LPS-activated macrophages | Suppression of iNOS and COX-2 induction |

| N-2-(phenylamino) benzamides | Cancer cells | Inhibition of COX-2 and suppression of NF-κB pathway activation |

This table summarizes the anti-inflammatory effects of structurally related compounds.

Identification of Molecular Targets and Ligand-Receptor Interactions

Specific protein binding studies for this compound have not been reported. However, the interaction of substituted benzamides with various proteins is a well-documented area. For instance, some substituted benzamides have been shown to interact with brain benzodiazepine (B76468) (BDZ) binding sites. nih.gov Clebopride and Delagrange 2674, which are substituted benzamides, displayed competitive and reversible inhibition of [³H]-FNM binding to these sites. nih.gov

The binding of benzamide derivatives to serum albumins is another area of interest, as it affects the distribution and bioavailability of a compound. While direct data for this compound is unavailable, studies on other classes of compounds, such as benzofuran (B130515) derivatives, show that they can bind to bovine serum albumin (BSA), altering its secondary structure. mdpi.com

There is no direct evidence of this compound interacting with nucleic acids. However, research on the parent compound, benzamide, has shown that it can bind to DNA. nih.gov This binding is dependent on the nature of the DNA, with a higher affinity for coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov X-ray crystallographic analysis of a complex between benzamide and 9-ethyladenine, a model for adenine (B156593) in DNA, revealed a specific hydrogen bond between an amide hydrogen atom of benzamide and the N-3 of adenine. nih.gov The study also noted that the aromatic ring of benzamide does not intercalate between the adenine bases but lies nearly perpendicular to them. nih.gov

Structure Activity Relationship Sar Analysis of N,2 Dihydroxy 4 Methoxybenzamide and Its Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of N,2-dihydroxy-4-methoxybenzamide analogs is significantly influenced by the arrangement of hydroxyl and methoxy (B1213986) groups on the benzamide (B126) ring, as well as the nature of substituents on the amide nitrogen.

A crucial pharmacophoric feature for certain biological activities appears to be the presence of a hydroxyl group at the 2-position of the benzamide ring. This is often accompanied by a methoxy group at the 4-position, suggesting a specific electronic and steric requirement for receptor binding or enzyme inhibition. The amide linkage itself is a key component, providing a hydrogen bond donor and acceptor site.

In the context of hedgehog signaling pathway inhibition, the 2-methoxybenzamide (B150088) scaffold serves as an advantageous connector. nih.gov The introduction of an aryl amide group to a lead compound was found to be a successful strategy. nih.gov Further modifications, such as the addition of a methoxy group, can lead to the formation of new hydrogen bond acceptors, enhancing potency. nih.gov

For antiproliferative activity, the combination of hydroxyl and methoxy groups on the phenyl ring, coupled with specific substitutions on a linked benzimidazole (B57391) nucleus, has been shown to be effective. nih.gov For instance, N-methyl-substituted derivatives bearing both hydroxyl and methoxy groups on the phenyl ring and a cyano group on the benzimidazole core demonstrated selective activity against the MCF-7 cell line. nih.gov

Impact of Positional Isomerism and Functional Group Contributions on Efficacy

The positioning of functional groups on the benzamide ring and its analogs has a profound impact on their biological efficacy, including antiproliferative, antioxidant, and antibacterial activities.

Hydroxyl and Methoxy Groups:

The presence and location of hydroxyl (–OH) and methoxy (–OCH3) groups are critical determinants of activity. In a series of N-substituted benzimidazole carboxamides, a derivative with a 2-hydroxy-4-methoxy substitution pattern on the phenyl ring, combined with a methyl group on the benzimidazole nitrogen, showed selective antiproliferative activity against the MCF-7 breast cancer cell line. mdpi.com Another analog, a 2,4-dihydroxy-substituted derivative, also exhibited similar selective activity against this cell line. mdpi.com This highlights the importance of the substitution pattern on the phenyl ring for selective anticancer effects.

In studies of hedgehog signaling pathway inhibitors, the 2-methoxybenzamide scaffold was identified as a beneficial connector. nih.gov The introduction of a methoxy group was shown to create an additional hydrogen bond acceptor, which contributed to enhanced inhibitory potency. nih.gov

Thiadiazole and Other Heterocyclic Moieties:

While direct data on thiadiazole contributions to this compound specifically is limited, the broader principle of using heterocyclic rings to modulate activity is well-established. For instance, in the development of hedgehog pathway inhibitors, replacing a benzimidazole ring with a phenyl imidazole (B134444) fragment (a ring-opening strategy) led to higher potency, demonstrating that the nature of the heterocyclic system is a key factor in efficacy. nih.gov

The antibacterial activity of related benzamide derivatives also showcases the influence of functional groups. A compound bearing two hydroxy groups and one methoxy group on the phenyl ring demonstrated selective activity against the Gram-positive bacterium Enterococcus faecalis. nih.gov

The following table summarizes the antiproliferative activity of selected N-benzimidazole-derived carboxamides, illustrating the impact of different substitution patterns. mdpi.com

| Compound | Substituent on Phenyl Ring | Substituent on Benzimidazole N | Cell Line | IC50 (µM) |

| 12 | 2-hydroxy-4-methoxy | Methyl | MCF-7 | 3.1 |

| 36 | 3,4,5-trihydroxy | Methyl | MCF-7 | 4.8 |

| 35 | 2,4-dihydroxy | - | MCF-7 | 8.7 |

| 10 | 2-hydroxy-4-methoxy | Isobutyl | HCT 116, MCF-7, HeLa, HepG2 | 2.2–4.4 |

| 11 | 2-hydroxy | Methyl | HCT 116, MCF-7, HEK 293 | 1.2–5.3 |

Analysis of Substituent Effects on Specific Biological Pathways

The modification of substituents on this compound and its analogs has been shown to directly influence their activity in specific biological pathways, such as the hedgehog signaling pathway and pathways related to inflammation and cancer.

Hedgehog Signaling Pathway:

A series of 2-methoxybenzamide derivatives were designed and synthesized as inhibitors of the hedgehog (Hh) signaling pathway, a crucial target in cancer therapy. nih.govnih.gov The 2-methoxybenzamide scaffold was found to be advantageous for Hh pathway inhibition. nih.govsemanticscholar.org One particular analog, compound 21, demonstrated potent inhibition with a nanomolar IC50 value by blocking the Smoothened (Smo) receptor from entering the primary cilium. nih.govnih.gov This compound was also effective against mutant Smo and showed antiproliferative activity against a drug-resistant cell line. nih.govnih.gov The introduction of a methoxy group was shown to create an additional hydrogen bond acceptor, which can enhance binding to the target. nih.gov Furthermore, replacing a benzimidazole with a phenyl imidazole fragment in these analogs led to higher potency, indicating that the heterocyclic portion of the molecule plays a significant role in pathway inhibition. nih.gov

Inflammatory and Angiogenic Pathways:

An analog of this compound, 2,4-dihydroxybenzaldehyde (B120756) (DHD), has been shown to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. biomolther.org DHD was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. biomolther.org The suppression of iNOS and COX-2 induction is a key mechanism for its anti-inflammatory and anti-nociceptive effects. biomolther.org DHD also exhibited significant inhibition of angiogenesis in the chick chorioallantoic membrane (CAM) assay. biomolther.org

The following table summarizes the inhibitory activity of selected 2-methoxybenzamide derivatives on the hedgehog signaling pathway. nih.gov

| Compound | Modification | Target | IC50 (µM) |

| 4 | Aryl amide group introduced | Gli-luciferase reporter | 0.25 |

| 10 | Methoxy group added | Gli-luciferase reporter | 0.17 |

| 17 | Benzimidazole replaced with phenyl imidazole | Gli-luciferase reporter | 0.12 |

| 21 | Optimized 2-methoxybenzamide derivative | Gli-luciferase reporter | 0.03 |

Conformational Analysis and Identification of Bioactive Conformations

The identification of the bioactive conformation of a flexible molecule like this compound is crucial for understanding its interaction with biological targets and for rational drug design. While specific conformational analysis studies on this compound are not extensively detailed in the provided results, general principles of conformational analysis can be applied.

The bioactive conformation is the specific three-dimensional arrangement of a molecule that it adopts when binding to its biological target. For flexible molecules, this conformation may be one of several low-energy conformers present in solution. Techniques such as replica exchange molecular dynamics (REMD) and metadynamics (MTD) simulations are powerful tools for sampling the accessible conformational space of molecules. chemrxiv.org By comparing the accessible conformations of active and inactive analogs, it is possible to deduce the likely bioactive conformation. chemrxiv.org

In a study of 4-hydroxychalcone, a related phenolic compound, theoretical calculations were used to determine conformational preferences. ufms.br It was found that the s-cis conformers were lower in energy than the s-trans conformers due to greater stabilizing effects from electron delocalization. ufms.br This highlights how subtle energetic differences can favor certain conformations.

For peptides, which are also flexible molecules, techniques like hydrogen/deuterium exchange coupled with mass spectrometry (HDX-MS) can probe their secondary structure in different environments. memphis.edu This provides insights into how the solution environment can influence the conformational preferences of a molecule. memphis.edu

In the context of hedgehog pathway inhibitors with a 2-methoxybenzamide skeleton, molecular docking studies have been employed to predict the binding conformation within the Smoothened (Smo) receptor. semanticscholar.org These studies revealed that the addition of a methoxy group could lead to the formation of extra hydrogen bonds with key amino acid residues like Tyr394 and Arg400, thereby stabilizing the bound conformation and enhancing inhibitory activity. semanticscholar.org The overlay of different analogs within the binding pocket helps to visualize the key interactions that define the bioactive conformation. semanticscholar.org

Computational Chemistry and in Silico Modeling in N,2 Dihydroxy 4 Methoxybenzamide Research

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the binding affinity between a ligand, such as N,2-dihydroxy-4-methoxybenzamide, and a target protein. The process involves placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding free energy. mdpi.comnih.gov

In silico studies utilize software like CLC Drug Discovery Workbench to perform these docking simulations. mdpi.com The three-dimensional structure of the ligand is generated and optimized using force fields like MMFF94. mdpi.com The primary determinants of a successful docking and, consequently, high binding affinity are the formation of hydrogen bonds and favorable hydrophobic interactions between the ligand and the amino acid residues of the target protein. nih.gov For instance, in studies of similar benzamide (B126) derivatives, docking analyses have been successfully employed to predict interactions with targets like DNA gyrase subunits from Staphylococcus aureus and Escherichia coli. mdpi.com The binding energies obtained from these simulations provide a quantitative measure of the affinity, with more negative values indicating a stronger interaction. researchgate.net

Interactive Table: Examples of Binding Affinities from Molecular Docking Studies

| Compound Class | Target Protein | Reported Binding Affinity (kcal/mol) |

|---|---|---|

| Benzamide Derivatives | DNA Gyrase (S. aureus) | Not explicitly quantified in the provided text, but described as having suitable docking scores. mdpi.com |

| Natural Compounds | Human Aromatase | -10.1 (for the highest affinity compound) researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to study its dynamic behavior over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules. These simulations can confirm the stability of a ligand within the active site of a protein. researchgate.net

A key metric in MD simulations is the root mean square deviation (RMSD) of the protein backbone atoms. A stable RMSD value over the course of the simulation, typically in the range of nanoseconds, suggests that the protein-ligand complex is in equilibrium and not undergoing significant conformational changes. researchgate.net For example, stable RMSD values below 0.2 nm have been observed in simulations of compounds with their target proteins, indicating a stable binding mode. researchgate.net Furthermore, the persistence of hydrogen bonds throughout the simulation is another indicator of a stable and firmly bound complex. researchgate.net The stability of protein-ligand complexes can also be qualitatively estimated using techniques like thermal titration molecular dynamics (TTMD), which assesses the conservation of the native binding mode at increasing temperatures. nih.gov

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods, rooted in quantum mechanics, can predict various molecular properties with high accuracy. epstem.netresearchgate.net

Techniques such as calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and infrared (IR) vibrational frequencies. epstem.netresearchgate.net Theoretical calculations of these properties can be compared with experimental data to validate the computational model. epstem.net Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study charge transfer and electron density resonance within the molecule.

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It has become an indispensable tool in the analysis of pharmaceutical compounds. DFT calculations can accurately determine the three-dimensional geometry of a molecule, including bond lengths, bond angles, and dihedral angles. nih.gov

DFT is employed to optimize the molecular structure to its lowest energy state. epstem.net The B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. epstem.netresearchgate.net These calculations are not limited to the gas phase and can be performed in simulated solvent environments to better mimic real-world conditions. epstem.net The outputs of DFT calculations, such as optimized geometry and electronic properties, are crucial for subsequent in silico studies like molecular docking and for understanding the fundamental characteristics of the compound. researchgate.netnih.gov

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico predictive modeling is increasingly used to estimate the biological activity and ADME properties of drug candidates, which is crucial for early-stage drug discovery. nih.gov These models use the molecular structure of a compound to predict its pharmacokinetic and pharmacodynamic properties without the need for extensive experimental testing.

ADME prediction models can forecast properties such as a compound's solubility, intestinal absorption, and whether it adheres to established drug-likeness rules like Lipinski's rule of five. nih.govmdpi.comresearchgate.net For instance, predictions can indicate whether a compound is likely to have good oral bioavailability. nih.govresearchgate.net Machine learning techniques are also being integrated into these predictive models to enhance their accuracy by learning from large datasets of known compounds. nih.gov These in silico predictions help in prioritizing compounds for further experimental investigation and in identifying potential liabilities early in the development process. nih.govmdpi.comresearchgate.net

Interactive Table: Predicted ADME Properties for Benzamide-Related Compounds

| Property | Predicted Value/Classification |

|---|---|

| Solubility | From poorly to moderately soluble. mdpi.com |

| Intestinal Absorption | Generally predicted to be good. nih.govresearchgate.net |

| Lipinski's Rule of 5 | Compounds often comply, suggesting drug-likeness. nih.govresearchgate.net |

| Veber's Rule | Often followed, indicating good bioavailability. nih.govresearchgate.net |

| Blood-Brain Barrier Permeation | Not explicitly detailed for this compound in the provided text. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H-NMR (Proton NMR) identifies the number and electronic environment of hydrogen atoms in a molecule. For N,2-dihydroxy-4-methoxybenzamide, one would expect distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two hydroxyl groups. The splitting patterns (singlet, doublet, triplet) and coupling constants would further help to establish the substitution pattern on the benzene (B151609) ring.

¹³C-NMR provides information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum would show signals for the carbonyl carbon of the amide, the aromatic carbons (with and without substituent attachment), and the methoxy carbon.

Attached Proton Test (APT) or similar spectral editing techniques can distinguish between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons), further aiding in the definitive assignment of the carbon signals.

While specific, experimentally-derived NMR data for this compound is not detailed in the reviewed literature, predicted shifts can be inferred based on its structure and data from analogous compounds.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~3.8 | -OCH₃ (methoxy protons) |

| ¹H | ~6.3-7.5 | Ar-H (aromatic protons) |

| ¹H | Variable | -OH (hydroxyl protons) |

| ¹³C | ~55-60 | -OCH₃ (methoxy carbon) |

| ¹³C | ~100-160 | Ar-C (aromatic carbons) |

| ¹³C | ~165-170 | C=O (amide carbonyl carbon) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (EI-MS, HR-ESI-MS, LC/MS-ESI)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

EI-MS (Electron Ionization Mass Spectrometry) involves bombarding the sample with high-energy electrons, often leading to extensive fragmentation. This fragmentation pattern provides a "fingerprint" that can help in structural elucidation by revealing stable fragments of the molecule.

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. Its high resolution allows for the determination of the exact mass, which can be used to confirm the molecular formula with high confidence. For this compound (C₈H₉NO₄), the calculated exact mass is 183.0532 Da. nih.gov

LC/MS-ESI (Liquid Chromatography/Mass Spectrometry with Electrospray Ionization) combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the identity of individual components.

Table 2: Molecular Mass Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol sigmaaldrich.comnih.gov |

| Calculated Exact Mass | 183.0532 Da nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its various functional groups. For instance, data from the related compound 2,3-dihydroxybenzaldehyde (B126233) oxime shows a distinct O-H stretching band (νO-H) at 3454 cm⁻¹. rsc.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500-3200 | O-H stretch | Phenolic -OH and N-OH |

| 3400-3100 | N-H stretch | Amide (-CONH-) |

| 3000-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1650 | C=O stretch | Amide I band |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that constitute a compound. This experimental data is compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical percentages serves as crucial evidence for the compound's elemental composition and purity. For example, the calculated composition for a compound like 2-benzyloxy-4-methoxy-1-phenyl-2'-naphthalene (C₂₄H₂₀O₂) is C, 84.68%; H, 5.92%, which was found to be in close agreement with the experimental values of C, 84.70%; H, 6.01%. rsc.org

Table 4: Theoretical Elemental Composition of this compound (C₈H₉NO₄)

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 52.46% |

| Hydrogen | H | 1.008 | 9 | 4.95% |

| Nitrogen | N | 14.007 | 1 | 7.65% |

| Oxygen | O | 15.999 | 4 | 34.94% |

Chromatographic Methods for Purity Assessment and Separation (e.g., UPLC-MS)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), offers high resolution and rapid analysis times.

A method for assessing the purity of this compound could be adapted from established procedures for similar phenolic compounds, such as 2-hydroxy-4-methoxybenzophenone. researchgate.net Such a method would likely involve:

Stationary Phase: A reversed-phase column, such as a C18 column.

Mobile Phase: A gradient elution system using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with a small percentage of formic acid to improve peak shape). researchgate.net

Detection: UV detection at a wavelength where the compound absorbs strongly, followed by MS detection to confirm the mass of the eluted peak, thus verifying its identity and purity.

This technique is highly effective for separating the target compound from any starting materials, by-products, or degradation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。